Cas no 919278-39-0 (1-(2,2,2-trifluoroethyl)pyrazol-4-amine)

1-(2,2,2-trifluoroethyl)pyrazol-4-amine structure
919278-39-0 structure
Nombre del producto:1-(2,2,2-trifluoroethyl)pyrazol-4-amine
Número CAS:919278-39-0
MF:C5H6F3N3
Megavatios:165.116450786591
MDL:MFCD03420215
CID:765188

1-(2,2,2-trifluoroethyl)pyrazol-4-amine Propiedades químicas y físicas

Nombre e identificación

    • 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine
    • 1-(2,2,2-TRIFLUORO-ETHYL)-1 H -PYRAZOL-4-YLAMINE HYDROCHLORIDE
    • 1H-Pyrazol-4-amine, 1-(2,2,2-trifluoroethyl)-
    • 4-amino-1-(2,2,2-trifluoroethyl)pyrazole
    • 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine (ACI)
    • 1-(2,2,2-Trifluoro-ethyl)-1H-pyrazol-4-ylamine
    • 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-amine
    • 1-(2,2,2-Trifluoroethyl)pyrazol-4-amine
    • 1-(2,2,2-trifluoroethyl)pyrazol-4-amine
    • MDL: MFCD03420215
    • Renchi: 1S/C5H6F3N3/c6-5(7,8)3-11-2-4(9)1-10-11/h1-2H,3,9H2
    • Clave inchi: FDXLDVHECBHMRI-UHFFFAOYSA-N
    • Sonrisas: FC(CN1C=C(N)C=N1)(F)F

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 2

Propiedades experimentales

  • Punto de ebullición: 213.1±40.0℃ at 760 mmHg

1-(2,2,2-trifluoroethyl)pyrazol-4-amine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-80732-0.5g
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
919278-39-0 95%
0.5g
$72.0 2023-09-02
Enamine
EN300-80732-1.0g
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
919278-39-0 95%
1.0g
$120.0 2023-02-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA7020-100MG
1-(2,2,2-trifluoroethyl)pyrazol-4-amine
919278-39-0 95%
100MG
¥ 435.00 2023-04-13
eNovation Chemicals LLC
Y0992715-5g
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
919278-39-0 95%
5g
$1000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA7020-1G
1-(2,2,2-trifluoroethyl)pyrazol-4-amine
919278-39-0 95%
1g
¥ 1,610.00 2023-04-13
Enamine
EN300-80732-5.0g
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
919278-39-0 95%
5.0g
$312.0 2023-02-12
Enamine
EN300-80732-0.1g
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
919278-39-0 95%
0.1g
$33.0 2023-09-02
Enamine
EN300-80732-2.5g
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
919278-39-0 95%
2.5g
$151.0 2023-09-02
Fluorochem
030473-1g
1-(2,2,2-Trifluoro-ethyl)-1 H -pyrazol-4-ylamine
919278-39-0 95%
1g
£245.00 2022-03-01
Advanced ChemBlocks
A-653-5G
1-(2,2,2-Trifluoro-ethyl)-1H-pyrazol-4-ylamine
919278-39-0 95%
5G
$680 2023-09-16

1-(2,2,2-trifluoroethyl)pyrazol-4-amine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Methanol ,  Ethyl acetate ;  18 h, 5 bar, rt
Referencia
Pyrazolylsulfonylureas and related compounds as NLRP3 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Referencia
Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
Referencia
Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  3 h, rt
Referencia
Preparation of fused heterocyclic derivatives, particularly pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-b]pyridines, and their use for treating cancer
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 25 °C
Referencia
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  40 min, 50 psi, 23 °C
Referencia
Preparation of dihydropyrrolopyridinone derivatives and analogs for use as phosphatidylinositol 3-kinase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Methanol ;  rt
1.2 Catalysts: Palladium ;  rt
1.3 Reagents: Hydrogen ;  3 h, 1 atm, rt
Referencia
N-Phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases
Oguro, Yuya; Miyamoto, Naoki; Takagi, Terufumi; Okada, Kengo; Awazu, Yoshiko; et al, Bioorganic & Medicinal Chemistry, 2010, 18(20), 7150-7163

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  8 h, rt
Referencia
Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease
, China, , ,

1-(2,2,2-trifluoroethyl)pyrazol-4-amine Raw materials

1-(2,2,2-trifluoroethyl)pyrazol-4-amine Preparation Products

1-(2,2,2-trifluoroethyl)pyrazol-4-amine Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:919278-39-0)1-(2,2,2-trifluoroethyl)pyrazol-4-amine
A922767
Pureza:99%/99%/99%
Cantidad:1.0g/5.0g/10.0g
Precio ($):202.0/677.0/1152.0